
Rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate is a synthetic organic compound characterized by its unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Esterification: The final step involves esterification to form the carboxylate ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine positions using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or halogenated derivatives.
Scientific Research Applications
Rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites. The fluorine atom enhances its binding affinity and stability, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Rel-methyl (1r,3r)-3-aminocyclohexaneacetate: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Rel-methyl (1r,3r)-3-aminocyclopentaneacetate: Contains a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
Rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. The presence of the fluorine atom further enhances its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H10FNO2 |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
methyl 3-amino-1-fluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H10FNO2/c1-10-5(9)6(7)2-4(8)3-6/h4H,2-3,8H2,1H3 |
InChI Key |
JDISEPVVHLQPCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


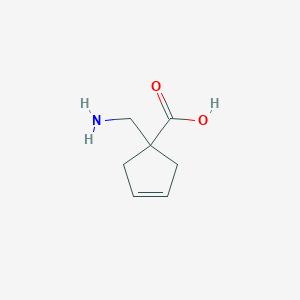
![Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13342947.png)
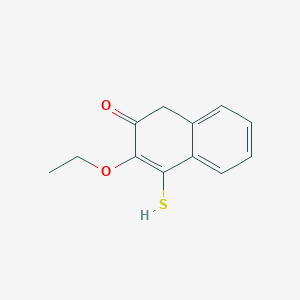

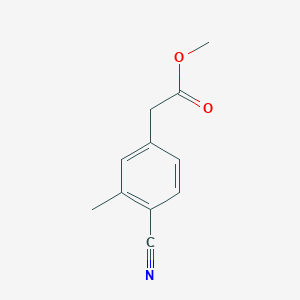
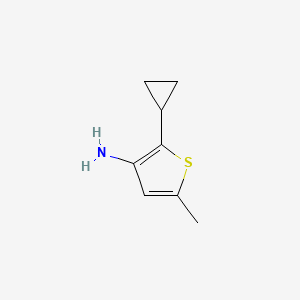

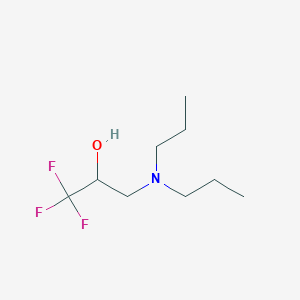
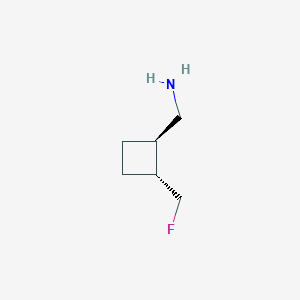
![2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13342994.png)
![2-((R)-8-(3,5-Difluorophenyl)-8-methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)-N-((S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-3-yl)acetamide](/img/structure/B13342996.png)
![8-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13343001.png)
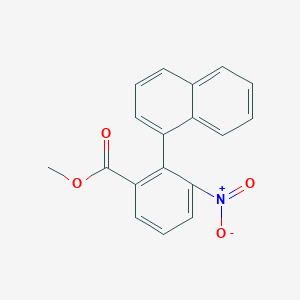
![tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13343010.png)
